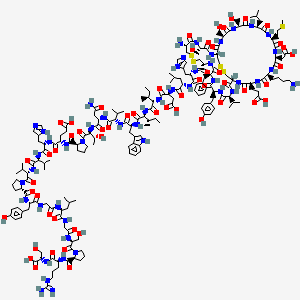
(R)-(-)-Denopamine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(-)-Denopamine Hydrochloride is a chiral compound used primarily in the field of medicine. It is a selective beta-1 adrenergic receptor agonist, which means it specifically targets beta-1 adrenergic receptors in the heart. This compound is known for its cardiotonic properties, making it useful in the treatment of heart conditions such as heart failure and arrhythmias.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-Denopamine Hydrochloride typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the chiral center: This is achieved through asymmetric synthesis or chiral resolution techniques.
Coupling reactions: The chiral intermediate is then coupled with appropriate reagents to form the desired product.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of ®-(-)-Denopamine Hydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of high-performance liquid chromatography (HPLC) for purification and quality control.
Analyse Des Réactions Chimiques
Types of Reactions
®-(-)-Denopamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the molecule.
Reduction: Reduction reactions can be employed to convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) are used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the starting material and the conditions used. For example, oxidation of alcohols can yield ketones or aldehydes, while reduction of ketones can produce secondary alcohols.
Applications De Recherche Scientifique
®-(-)-Denopamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of other complex molecules.
Biology: Researchers study its effects on beta-1 adrenergic receptors to understand cardiac function and develop new treatments for heart diseases.
Medicine: It is used in clinical trials and studies to evaluate its efficacy and safety in treating heart conditions.
Industry: The compound is used in the pharmaceutical industry for the development of cardiotonic drugs.
Mécanisme D'action
®-(-)-Denopamine Hydrochloride exerts its effects by selectively binding to beta-1 adrenergic receptors in the heart. This binding activates the receptors, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels enhance calcium influx into cardiac cells, resulting in increased cardiac contractility and heart rate. This mechanism makes it effective in improving cardiac output in patients with heart failure.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dobutamine: Another beta-1 adrenergic receptor agonist used in the treatment of heart failure.
Isoproterenol: A non-selective beta adrenergic agonist that affects both beta-1 and beta-2 receptors.
Epinephrine: A hormone and medication that acts on alpha and beta adrenergic receptors.
Uniqueness
®-(-)-Denopamine Hydrochloride is unique due to its high selectivity for beta-1 adrenergic receptors, which minimizes side effects associated with non-selective beta agonists. This selectivity makes it a valuable compound in the treatment of heart conditions, providing targeted therapeutic effects with fewer adverse reactions.
Propriétés
Numéro CAS |
64299-19-0 |
|---|---|
Formule moléculaire |
C18H24ClNO4 |
Poids moléculaire |
353.843 |
Nom IUPAC |
4-[(1R)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-1-hydroxyethyl]phenol;hydrochloride |
InChI |
InChI=1S/C18H23NO4.ClH/c1-22-17-8-3-13(11-18(17)23-2)9-10-19-12-16(21)14-4-6-15(20)7-5-14;/h3-8,11,16,19-21H,9-10,12H2,1-2H3;1H/t16-;/m0./s1 |
Clé InChI |
MHLNPAYZAXBXAS-NTISSMGPSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNCC(C2=CC=C(C=C2)O)O)OC.Cl |
Synonymes |
α-[[[2-(3,4-Dimethoxyphenyl)ethyl]amino]methyl]-4-hydroxy-benzenemethano Hydrochloride; (R)-α-[[[2-(3,4-dimethoxyphenyl)ethyl]amino]methyl]-4-hydroxy-(αR)-_x000B_benzenemethanol Hydrochloride; (αR)-α-[[[2-(3,4-dimethoxyphenyl)ethyl]amino]methyl]-4-hydroxy- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7'-Bromo-3',4'-dihydro-2'H-spiro[[1,3]dioxolane-2,1'-naphthalene]](/img/structure/B569670.png)
![Pyrazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B569671.png)
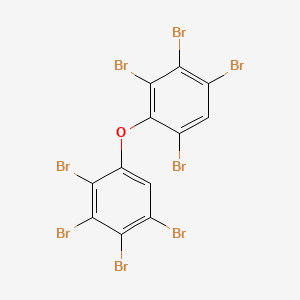
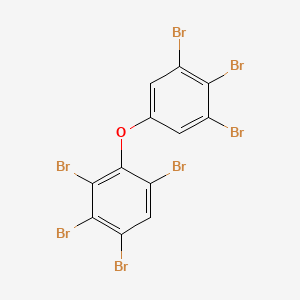

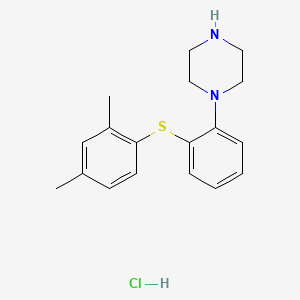
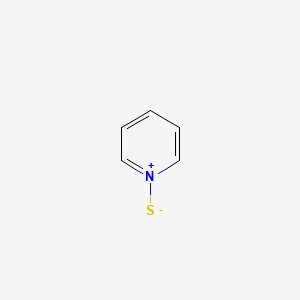
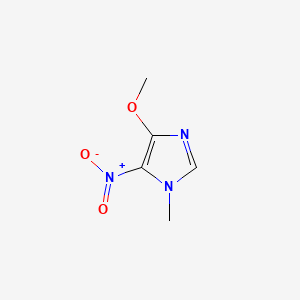
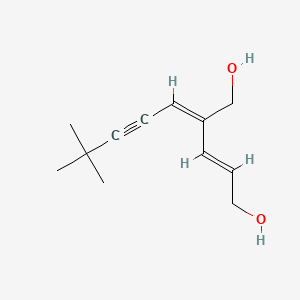
![1h-Imidazo[4,5-f]isoquinoline](/img/structure/B569688.png)
